molecular formula C8H13NO2 B149107 3-Allylproline CAS No. 136880-96-1

3-Allylproline

Cat. No.: B149107
CAS No.: 136880-96-1
M. Wt: 155.19 g/mol
InChI Key: TWPAYONCYJOPLY-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Prolines in Contemporary Organic Chemistry

Substituted prolines are widely recognized as important building blocks in contemporary organic chemistry. Their incorporation into peptides and peptidomimetics can significantly impact biological activity, metabolic stability, and bioavailability. vulcanchem.com The ability to introduce various functional groups onto the rigid proline scaffold allows for the exploration of diverse chemical space and the design of molecules with enhanced or novel properties. Research in this area often focuses on developing efficient and stereoselective synthetic routes to access a wide range of substituted proline derivatives. chemistryviews.orgnih.govthieme-connect.com

Significance of 3-Allylproline as a Chiral Amino Acid Derivative

This compound is a particularly significant substituted proline due to the presence of a chiral center at the C-3 position and a reactive allyl group. This combination makes it a versatile chiral building block for the synthesis of complex molecules. The allyl group provides a handle for further chemical transformations, such as oxidation, reduction, and cross-coupling reactions, allowing for the introduction of additional complexity and functionality. cymitquimica.com The chirality at the C-3 position is crucial for applications requiring stereochemical control, such as the synthesis of enantiomerically pure compounds. rsc.orgnih.govacs.orguq.edu.au

Conceptual Framework of this compound Utility in Advanced Chemical Synthesis and Scaffold Design

The utility of this compound in advanced chemical synthesis and scaffold design stems from its rigid cyclic structure, chirality, and the reactivity of the allyl moiety. It can be incorporated into peptide sequences to influence their conformation and enhance properties like metabolic stability. vulcanchem.com Furthermore, this compound serves as a key intermediate in the synthesis of more complex cyclic and polycyclic structures through various cyclization reactions, including ring-closing metathesis. frontiersin.orgnih.govresearchgate.netrsc.org This makes it valuable for constructing novel molecular scaffolds with potential applications in drug discovery and materials science. researchgate.netharvard.edu

Research findings highlight the application of allyl proline-based precursors in diversity-oriented synthesis (DOS) for generating three-dimensional fragment collections. frontiersin.orgnih.gov This approach leverages the unique structural features of allylproline to create a wide array of diverse molecular frameworks. frontiersin.org

A notable example of this compound's utility is its application in the stereoselective synthesis of complex natural products. For instance, (R)-allyl proline methyl ester has been used as a key building block in the total synthesis of fungal metabolites such as the stephacidins and notoamide B. nih.govnih.gov

Data regarding the synthesis of this compound derivatives often involves stereoselective approaches starting from precursors like 4-hydroxy-L-proline or through methodologies involving intramolecular cyclizations. nih.govnih.govspringernature.com

Here is a table summarizing some key chemical properties of L-Proline, the parent compound of this compound:

PropertyValueSource
Molecular FormulaC₅H₉NO₂ dsmz.defishersci.se
Molecular Weight115.13 g/mol dsmz.defishersci.se
PubChem CID145742 wikipedia.orgdsmz.defishersci.senih.govkettering.edu
CAS Registry Number147-85-3 (L-Proline) wikipedia.orgdsmz.defishersci.se
IUPAC Namepyrrolidine-2-carboxylic acid fishersci.se
SMILESOC(=O)C1CCCN1 fishersci.se
InChI KeyONIBWKKTOPOVIA-UHFFFAOYNA-N fishersci.se

The synthesis of this compound derivatives can be achieved through various methods, often focusing on controlling the stereochemistry at the C-3 position. One approach involves the stereoselective synthesis of 3-allyl-L-proline derivatives from 4-hydroxy-L-proline. nih.gov Another methodology describes the synthesis of enantiopure 3-substituted prolines starting from a serine-derived chiral precursor. springernature.com Palladium-catalyzed methods have also been explored for the synthesis of substituted prolines, including those with allyl groups at the C-3 position. chemistryviews.org

The integration of this compound into more complex structures often utilizes its alkene functionality. For instance, ring-closing metathesis has been employed to synthesize bicyclic amino acids from allyl proline derivatives. researchgate.netrsc.orgresearchgate.net These bicyclic structures serve as rigid scaffolds with potential biological activity. harvard.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136880-96-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S,3S)-3-prop-2-enylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h2,6-7,9H,1,3-5H2,(H,10,11)/t6-,7-/m0/s1

InChI Key

TWPAYONCYJOPLY-BQBZGAKWSA-N

SMILES

C=CCC1CCNC1C(=O)O

Isomeric SMILES

C=CC[C@H]1CCN[C@@H]1C(=O)O

Canonical SMILES

C=CCC1CCNC1C(=O)O

Synonyms

3-allyl-L-proline
3-allylproline

Origin of Product

United States

Stereoselective Synthesis Methodologies for 3 Allylproline and Its Derivatives

Enantiopure and Stereocontrolled Synthesis Strategies

Achieving enantiopure and stereocontrolled synthesis of 3-allylproline involves several approaches, often utilizing chiral starting materials or asymmetric induction techniques.

Derivations from Stereodefined Precursors (e.g., 4-Hydroxy-L-proline)

Stereodefined precursors, such as 4-hydroxy-L-proline, serve as valuable chiral building blocks for the synthesis of substituted prolines, including this compound derivatives. Methodologies have been developed for the stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives starting from 4-hydroxy-L-proline. springernature.comnih.gov This approach leverages the existing stereochemistry of the natural amino acid to control the configuration of the newly introduced allyl group.

Asymmetric Synthetic Routes to Specific Stereoisomers (e.g., (2S,3S)-N-Boc-3-allylproline)

Asymmetric synthesis plays a key role in accessing specific stereoisomers of this compound, such as (2S,3S)-N-Boc-3-allylproline. Routes to synthesize this specific diastereomer have been reported. springernature.com These methods often involve asymmetric reactions that favor the formation of one stereoisomer over others, utilizing chiral catalysts or auxiliaries. For instance, enantiomerically pure α-allylproline has been synthesized and used as a building block in the total synthesis of natural products. nih.gov

Chirospecific Synthesis Approaches for Pyrrolidine (B122466) Rings

Chirospecific synthesis approaches aim to construct the pyrrolidine ring with complete control over the stereochemistry, often starting from acyclic chiral precursors. Novel methods for the chirospecific synthesis of 2,5-disubstituted pyrrolidines have been developed. springernature.com While not exclusively focused on this compound, these methodologies provide valuable strategies for the stereocontrolled formation of the proline core, which can then be further functionalized to introduce the allyl group at the desired position with specific stereochemistry. Stereoselective synthesis of substituted pyrrolidines can also be achieved through techniques like 1,3-dipolar cycloaddition reactions of azomethine ylides and alkenes. nih.govpsu.edu

Synthesis of N-Allylproline Esters

N-Allylproline esters are important intermediates in the synthesis of various compounds, including chiral triazine coupling reagents and other proline derivatives. ptfarm.pl The synthesis of these esters typically involves the N-allylation of proline esters.

Preparation of N-Allylproline Methyl Esters

N-Allylproline methyl esters can be prepared by the reaction of proline methyl ester with allyl bromide in the presence of a base such as potassium carbonate. This reaction has been reported to yield N-allylproline methyl ester. ptfarm.pl The structure of the product can be confirmed by analytical techniques such as mass spectrometry. ptfarm.pl A facile synthesis of (R)-allyl proline methyl ester has also been described as a key feature in asymmetric total syntheses. acs.orgfigshare.com N-allyl proline methyl esters have been shown to generate indolin-3-one products via a cascade mechanism involving aryne capture and springernature.comptfarm.pl-rearrangement. core.ac.uk Rhodium-catalyzed isomerization of N-allyl proline methyl ester can also generate azomethine ylides. psu.edu

Preparation of N-Allylproline Allyl Esters

The synthesis of N-allylproline allyl esters involves the N-allylation of proline allyl ester. A method for the synthesis of L-N-allylproline allyl ester has been reported, involving the reaction of L-proline with allyl bromide in the presence of potassium carbonate in DMF. ptfarm.pl The reaction is continued until the starting proline is consumed, followed by workup and isolation of the product. ptfarm.pl

Preparation of N-Allylproline n-Propyl Esters

The synthesis of N-allylproline esters, such as the n-propyl ester, represents a fundamental step in accessing N-functionalized proline derivatives that can serve as intermediates for further transformations. A reported procedure details the synthesis of L-N-allylproline n-propyl ester. ptfarm.pl This synthesis involves the reaction of L-proline with allyl bromide in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). ptfarm.pl The reaction is stirred at room temperature until the starting proline is consumed. ptfarm.pl

Following the reaction, the mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate (B1210297). ptfarm.pl The solid residue from filtration is also extracted with ethyl acetate, and the combined organic extracts are dried and concentrated. ptfarm.pl The product, N-allylproline n-propyl ester, can be isolated by column chromatography on silica (B1680970) gel. ptfarm.pl Using a hexane:ethyl acetate mixture (10:1, v/v) as the eluent, N-allylproline n-propyl ester (compound 3d) was obtained with a reported yield of 78%. ptfarm.pl The compound's identity was confirmed by 1H-NMR spectroscopy, with characteristic peaks observed. ptfarm.pl The Rf value for N-allylproline n-propyl ester was determined to be 0.28 using a hexane:ethyl acetate mixture (6:1, v/v). ptfarm.pl

Data for the synthesis of L-N-allylproline n-propyl ester:

ReactantAmountSolventBaseConditionsProductYieldRf (Hexane:EtOAc 6:1)
L-Proline11.50 g (100 mmol)DMFK₂CO₃ (41.46 g, 300 mmol)Room TempL-N-Allylproline n-Propyl Ester78%0.28
Allyl Bromide24 mL (300 mmol)

Multicomponent Reaction Approaches for Pyrrolidine Ring Construction

Multicomponent reactions (MCRs) offer efficient pathways to construct complex molecular scaffolds, including substituted pyrrolidine rings found in this compound derivatives, in a single step from multiple starting materials. While the search results did not specifically detail a multicomponent reaction directly yielding this compound, they highlight strategies for constructing pyrrolidine rings or cyclic structures relevant to proline derivatives using allyl-substituted precursors.

One approach involves the synthesis of cyclic amino acid derivatives, such as higher ring homologues of enantioenriched alpha-substituted proline, through ring-closing metathesis (RCM) of suitable N-allylated and alpha-allylated amino ester precursors. researchgate.net This strategy effectively forms the pyrrolidine ring (or a larger cyclic structure) by joining the terminal double bonds of the allyl groups. researchgate.net

Application of Tsuji-type Decarboxylative Allylation in Quaternary Building Block Generation

The application of Tsuji-type decarboxylative allylation is a powerful method for forming carbon-carbon bonds, often resulting in allylated products and potentially creating quaternary centers when applied to suitable substrates. This reaction typically involves the palladium-catalyzed allylation of stabilized enolates or equivalents generated from carboxylic acids or their derivatives, accompanied by decarboxylation.

Based on the conducted searches, there was no direct information found detailing the specific application of Tsuji-type decarboxylative allylation specifically for the synthesis of this compound or for generating a quaternary carbon building block at the 3-position of a proline ring using this method. While the synthesis of gamma,delta-unsaturated quaternary alpha-amino acid derivatives has been reported, it was achieved through different methodologies, such as N-alkylation and Claisen rearrangement of allyl alpha-iminocarboxylates. researchgate.net Therefore, the direct relevance or application of Tsuji-type decarboxylative allylation to the synthesis of this compound or related quaternary proline building blocks was not evident in the search results.

Advanced Synthetic Strategies Incorporating 3 Allylproline Building Blocks

Diversity-Oriented Synthesis (DOS) for Complex Molecular Architectures

Diversity-Oriented Synthesis (DOS) is a powerful synthetic strategy aimed at generating collections of compounds with high levels of structural and stereochemical diversity. frontiersin.orgnih.govresearchgate.netbham.ac.uk This approach is particularly well-suited for the construction of novel fragment collections with enhanced three-dimensionality, which are valuable in areas such as fragment-based drug discovery (FBDD). frontiersin.orgnih.govresearchgate.netenamine.netenamine.net Allyl proline-based precursors have been successfully utilized as the basis for designing 3D fragment libraries within the DOS framework. frontiersin.orgnih.gov

Principles of 3D Fragment Library Design and Generation

The design of 3D fragment libraries often focuses on generating molecules with significant sp3 character and multiple chiral centers to explore a broader chemical space compared to traditional flat, sp2-rich libraries. frontiersin.orgnih.govresearchgate.netenamine.net The 3D character of libraries can be assessed using metrics like the fraction of sp3 carbons (Fsp3) and analysis of molecular shape distribution using techniques such as principal moment of inertia (PMI) analysis. frontiersin.orgnih.govenamine.net Allylproline, with its inherent ring structure and the flexible allyl group, contributes to the three-dimensionality of molecules derived from it.

Application of Build/Couple/Pair (B/C/P) Sequences

A common algorithm employed in DOS is the Build/Couple/Pair (B/C/P) sequence. frontiersin.orgnih.govnih.gov This modular approach involves three key phases:

Build Phase: Construction of common starting materials or building blocks. frontiersin.orgnih.govnih.gov

Couple Phase: Intermolecular coupling of these building blocks with other readily available materials to form reactive intermediates. frontiersin.orgnih.govnih.gov

Pair Phase: Intramolecular reaction or cyclization of the intermediates to afford distinct scaffolds. frontiersin.orgnih.govnih.gov

Researchers have exploited proline-derived building blocks, including allyl proline derivatives, in B/C/P sequences to facilitate the formation of diverse fused and spiro bicyclic compounds. frontiersin.orgnih.gov This involves the installation of a second olefin handle, often via N-substitution, followed by intramolecular cyclizations in the pairing phase. frontiersin.orgnih.gov

Intramolecular Cyclization Methodologies: Ring-Closing Metathesis (RCM) and Oxo-Michael Reactions

Intramolecular cyclization reactions are crucial in the pair phase of DOS, transforming linear precursors into cyclic scaffolds. Ring-Closing Metathesis (RCM) and Oxo-Michael reactions are two prominent methodologies applied to allylproline derivatives for this purpose. frontiersin.orgnih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming cyclic alkenes through the catalytic redistribution of carbon-carbon double bonds. researchgate.netnih.govmdpi.comharvard.eduorganic-chemistry.org When applied to precursors containing two terminal or internal olefins, RCM can efficiently generate cyclic structures, with the driving force often being the release of a small gaseous molecule like ethylene (B1197577). harvard.eduorganic-chemistry.org Allylproline derivatives, possessing an intrinsic allyl group, can be designed with a second olefinic handle to undergo intramolecular RCM, leading to the formation of various ring sizes and bicyclic systems. nih.gov Ruthenium-based catalysts are commonly employed in RCM due to their tolerance of various functional groups. mdpi.comharvard.eduorganic-chemistry.org

Oxo-Michael Reactions: The intramolecular Oxo-Michael reaction involves the nucleophilic attack of an enolate or enol equivalent onto an α,β-unsaturated carbonyl system within the same molecule, resulting in ring formation. This reaction can be utilized with appropriately functionalized allylproline derivatives to construct cyclic scaffolds.

By subjecting linear intermediates derived from allyl proline building blocks to intramolecular cyclizations such as RCM and Oxo-Michael reactions, researchers have successfully generated a variety of compounds based on diverse frameworks. frontiersin.orgnih.gov

2-Aza-Cope-[3+2] Dipolar Cycloaddition for Pyrrolidine (B122466) Scaffold Elaboration

The 2-Aza-Cope-[3+2] dipolar cycloaddition is a domino reaction sequence that provides a stereocontrolled route to functionalized pyrrolidine rings. ua.esnih.govcore.ac.uk This strategy involves a 2-aza-Cope rearrangement followed by a [3+2] dipolar cycloaddition. nih.gov This method has been applied to synthesize α-allylproline derivatives bearing a quaternary center. nih.govua.es

The process typically begins with the condensation of a homoallylic amine with a glyoxylate (B1226380) ester, forming an imine intermediate. nih.govua.es A subsequent 2-aza-Cope rearrangement generates an azomethine ylide, which then undergoes a [3+2] dipolar cycloaddition with a dipolarophile to yield the functionalized pyrrolidine ring. nih.govua.es This one-pot, multicomponent procedure has been shown to be high-yielding and stereoselective, typically favoring the endo-cycloadduct. nih.gov

Synthesis of Functionalized Azabicycloalkane Amino Acid Derivatives Utilizing Allylproline

Azabicycloalkane amino acids, which are bicyclic mimics of dipeptides, are valuable peptidomimetics used in drug discovery. researchgate.netresearchgate.netbac-lac.gc.ca Their constrained structures can help maintain desired conformations and improve pharmacokinetic properties compared to linear peptides. researchgate.netbac-lac.gc.ca Functionalized azabicycloalkane amino acids can be synthesized using various strategies, and allylproline derivatives can serve as key intermediates or building blocks in these routes. researchgate.netresearchgate.netbac-lac.gc.ca

Synthetic procedures for obtaining these scaffolds include selective alkylation of suitably protected azabicycloalkanes or through ring-closing metathesis protocols applied to suitably protected allyl prolines. researchgate.net For example, ring-closing metathesis has been utilized in the synthesis of azabicycloalkane aminoboronic acids. bac-lac.gc.ca The incorporation of allylproline into synthetic sequences allows for the introduction of the allyl moiety, which can then be further transformed through reactions like RCM or other alkene functionalizations to construct the bicyclic core of azabicycloalkane amino acids. researchgate.netresearchgate.netbac-lac.gc.ca

Mechanistic Investigations and Reaction Profiles of 3 Allylproline Intermediates

Elucidation of Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are fundamental strategies for forming the pyrrolidine (B122466) ring of proline derivatives or constructing fused ring systems from allylproline precursors. Various mechanisms have been elucidated for these cyclizations, offering diverse approaches to access substituted prolines and related bicyclic structures.

One approach involves intramolecular radical cyclization of chiral serine derivatives, which has been demonstrated as a method for preparing 4-alkylprolines. cenmed.comamericanelements.com This process typically involves generating a radical species that subsequently attacks an internal alkene, leading to ring formation.

Anionic cyclization pathways have also been explored. Intramolecular carbolithiation reactions, for instance, allow the formation of α-amino-organolithium species that undergo anionic cyclization onto allylic ethers, yielding 3-alkenylpyrrolidines. nih.gov This methodology has found application in the synthesis of intermediates for natural products. nih.gov

The aza-Prins cyclization is another significant intramolecular reaction utilized in the synthesis of N-heterocyclic molecules. Studies have shown the application of aza-Prins reactions to 2-allylproline esters, contributing to the formation of indolizidines. fishersci.fi This reaction typically involves the reaction of an iminium ion with an alkene.

Furthermore, aza-Michael additions have been employed using allylproline building blocks to generate stereochemically diverse disubstituted heterocycles. dsmz.de This involves the nucleophilic addition of a nitrogen atom to an activated alkene within the same molecule.

Analysis of Ring-Closing Metathesis Pathways and Stereoselectivity (E/Z)

Ring-closing metathesis (RCM) is a powerful and widely applied reaction for the synthesis of unsaturated rings through the intramolecular coupling of two terminal alkenes. uni.lu In the context of allylproline intermediates, RCM is frequently used to construct cyclic proline derivatives and fused ring systems. The reaction proceeds through a metallacyclobutane intermediate, catalyzed typically by ruthenium complexes. uni.luwikipedia.org The driving force for RCM of terminal olefins is often the release of ethylene (B1197577) gas. wikipedia.org

A critical aspect of RCM is the control of alkene stereochemistry, leading to either E or Z isomers in the cyclic product. uni.lu The stereoselectivity is influenced by several factors, including the choice of catalyst, the size and strain of the resulting ring, and steric interactions within the reacting molecule. uni.lu

Studies on the RCM of allylproline derivatives highlight these factors. For instance, RCM has been applied to synthesize cyclic dehydro-β-amino acids and conformationally constrained proline-based amino acids. cenmed.comchem960.comfishersci.se The stereochemical outcome can vary. Ruthenium N-heterocyclic carbene (NHC) catalysts generally favor the formation of the E isomer. uni.lu However, the synthesis of stereopure Z-isomers has been achieved, notably through the use of chelating ruthenium catalysts, where increased steric clash between the catalyst ligands and the metallacyclobutane intermediate can promote Z selectivity. uni.lu

Research on the RCM of peptides incorporating allylproline derivatives further illustrates the impact of ring size and steric factors on E/Z selectivity. For example, in some cases, a preference for the Z-configured product was observed in the formation of a 13-membered ring, potentially due to ring strain and the rigidity of the proline part. uni.lunih.gov In contrast, a 15-membered ring product showed a preference for the E-isomer, suggesting released macrocyclic ring strain favors the thermodynamically more stable E-olefin. uni.lu For larger rings (e.g., 18-membered), little to no E/Z selectivity was observed, possibly due to less constrained transition states or steric congestion around the allylproline unit. uni.lunih.gov

RCM has also been effectively utilized in the synthesis of fused bicyclic lactams and azabicycloalkane amino esters derived from allylproline, demonstrating its versatility in constructing diverse cyclic scaffolds. chem960.com

Table 1: Observed E/Z Selectivity in RCM of Allylproline-containing Peptides

Peptide Structure FeatureRing SizeObserved E/Z Ratio (Product)Potential Influencing FactorsSource
i,i+1 stapling (specific peptide)13-membered1.0:5.6 (Z major)Ring strain, rigid proline part uni.lunih.gov
i,i+1 stapling (specific peptide)15-membered5.5:1.0 (E major)Released macrocyclic ring strain uni.lu
i,i+3 stapling ((R)-α-allyl-proline)18-membered1.1:1.0 (no selectivity)Steric congestion, less constrained transition state uni.lunih.gov

Mechanistic Studies of 1,3-Dipolar Cycloadditions Involving Allylproline Precursors

1,3-Dipolar cycloaddition reactions are powerful tools for the stereocontrolled synthesis of five-membered heterocycles, including highly substituted pyrrolidines, which can be relevant to proline chemistry. These reactions involve the cycloaddition of a 1,3-dipole with a dipolarophile. Mechanistic investigations, primarily advanced by Rolf Huisgen, describe this as a concerted pericyclic process where 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile combine to form a five-membered ring. The reaction is stereoconservative.

Allylproline precursors can be involved in 1,3-dipolar cycloadditions through the generation of suitable 1,3-dipoles. Azomethine ylides are a class of 1,3-dipoles frequently employed in the synthesis of pyrrolidines. These ylides can be generated from precursors such as imino esters, which themselves can be synthesized from reactions involving homoallylic amines and glyoxylate (B1226380) esters, followed by a 2-aza-Cope rearrangement.

Mechanistic studies have focused on achieving stereocontrol in these cycloadditions. Asymmetric catalytic versions involving N-metallated azomethine ylides have been developed, utilizing chiral metal complexes to induce enantioselectivity. For instance, chiral calcium complexes have been reported as Brønsted base catalysts for asymmetric additions of α-amino acid derivatives with α,β-unsaturated carbonyl compounds, leading to proline derivatives via intramolecular cyclization pathways following the initial addition.

Nitrones, another type of 1,3-dipole, can also be generated from allylproline derivatives and participate in intramolecular cycloadditions. The intramolecular reaction of nitrones obtained from N-oxoacetyl-5-allylprolines has been shown to stereoselectively yield fused isoxazolidines. These isoxazolidines can then be subjected to reductive cleavage to access indolizidin-2-one carboxylates.

Regioselectivity and stereoselectivity in 1,3-dipolar cycloadditions are influenced by electronic and steric effects, and can often be rationalized using Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO and LUMO of the dipole and dipolarophile plays a key role in determining the favored reaction pathway and the resulting stereochemistry.

Recent work has also explored rhodium-catalyzed isomerisation/1,3-dipolar cycloaddition cascades involving N-allyl proline methyl ester, demonstrating the generation of azomethine ylides and their subsequent cycloaddition reactions to form fused-ring heterocycles with control over stereocenters.

Table 2: Selected Examples of 1,3-Dipolar Cycloadditions Involving Proline Derivatives

Proline Derivative/PrecursorDipole Type GeneratedDipolarophileReaction Type/OutcomeStereoselectivitySource
α-amino acid derivativesAzomethine ylides (via imino esters)α,β-unsaturated carbonyl compounds[2+3] Cycloaddition followed by intramolecular cyclization to proline derivativesHigh yields and stereoselectivities with chiral Ca catalysts
N-oxoacetyl-5-allylprolinesNitronesIntramolecular alkeneIntramolecular [3+2] cycloaddition to fused isoxazolidinesStereoselective
N-allyl proline methyl esterAzomethine ylides (via isomerisation)Various (e.g., N-methylmaleimide)Rh-catalyzed cascade isomerisation/cycloaddition to fused heterocyclesFormation of multiple stereocenters

Applications of 3 Allylproline in Peptide Chemistry and Biomimetic Scaffold Design

Role as a Cross-Linking Motif for Peptide Side-Chain Stapling

3-Allylproline, particularly in its (R)-α-allyl-proline form, can be used as a cross-linking motif for side-chain stapling in peptides. mdpi.comnih.govsemanticscholar.orgresearchgate.net Side-chain stapling is a common method for developing biologically active peptides by stabilizing their secondary structures. mdpi.comnih.govsemanticscholar.orgresearchgate.net

Design and Synthesis of Hydrocarbon-Stapled Helical Peptide Sequences

Hydrocarbon stapling is a widely used technique to stabilize peptide secondary structures and enhance their functionality, particularly important for short oligopeptides which tend to have flexible structures. mdpi.comsemanticscholar.org (R)-α-allyl-proline has been incorporated into helical peptide sequences as a cross-linking motif. mdpi.comnih.govsemanticscholar.orgresearchgate.net The synthesis of hydrocarbon-stapled helical peptides often involves incorporating amino acids with alkenyl side chains at specific positions, followed by ring-closing olefin metathesis (RCM). nih.govgoogle.com For instance, spirocyclic-stapled peptides with tethered crosslinks at i,i+3 positions have been designed and synthesized by introducing (R)-α-allyl-proline. mdpi.comsemanticscholar.org The synthesis typically involves coupling steps followed by RCM using catalysts like the second-generation Grubbs catalyst. mdpi.com While RCM of peptides incorporating (R)-α-allyl-proline at i,i+3 positions can proceed in high yield, the E/Z-selectivity may be poor, potentially due to steric congestion caused by the (R)-α-allyl-proline residue. mdpi.comsemanticscholar.org

Impact on Peptide Secondary Structure Stabilization

The introduction of side-chain stapling, including that involving residues like (R)-α-allyl-proline, is beneficial for enhancing the catalytic activity and stabilizing the secondary structure of short oligopeptides. mdpi.comnih.govsemanticscholar.orgresearchgate.net Hydrocarbon stapling is a method used to constrain polypeptides to their native alpha-helical conformation. google.com Although proline is generally considered an alpha-helix disrupting amino acid, it can occur at the N-terminus of alpha-helices and can be used to stabilize peptides through the introduction of a proline-locked staple. google.com Circular dichroism spectra of stapled peptides incorporating such motifs have shown a right-handed helix with higher intensity compared to unstapled peptides, indicating enhanced helical structure stabilization. mdpi.comnih.govsemanticscholar.orgresearchgate.net This rigid conformation caused by hydrocarbon stapling can influence the spatial arrangement of reactive groups within the peptide. mdpi.comsemanticscholar.org

Integration into Conformationally Constrained Peptide Frameworks

Conformationally constrained amino acids, such as modified proline derivatives, are crucial for backbone modification to stabilize specific conformers in peptides and proteins. worldscientific.com The cyclic nature of proline itself imposes significant constraints on the dihedral angles of the polypeptide backbone. worldscientific.com α-Allyl proline has been utilized in the synthesis of peptidomimetics designed to mimic specific turn structures, such as the type VI β-turn. nih.govacs.org Improved high-yielding protocols for the preparation and protection of α-allyl proline have been developed for its incorporation into such constrained frameworks. nih.govacs.org These constrained structures can influence the biological activity of the resulting peptides or peptidomimetics. nih.gov

Utilization in the Development of Peptide-Based Organocatalysts

Stapled peptides, which can incorporate residues like (R)-α-allyl-proline as cross-linking motifs, may be applicable as peptide-based organocatalysts. mdpi.comnih.govsemanticscholar.orgresearchgate.netdntb.gov.uaresearchgate.net Short peptides are attractive compounds in the field of organocatalysis. mdpi.comresearchgate.net Hydrocarbon stapling can be an effective tool for developing peptide-based organocatalysts by controlling their secondary structure. mdpi.com

Catalytic Applications in Asymmetric Transformations (e.g., Michael Addition Reactions)

There are examples of stapled peptide-catalyzed asymmetric organocatalytic reactions. mdpi.comresearchgate.net Specifically, stapled peptides incorporating (R)-α-allyl-proline have been shown to catalyze Michael addition reactions. mdpi.comnih.govsemanticscholar.orgresearchgate.net For instance, a stapled octapeptide was found to catalyze the Michael addition reaction of 1-methylindole (B147185) to an α,β-unsaturated aldehyde. mdpi.comsemanticscholar.orgresearchgate.net This stapled peptide catalyst demonstrated a significantly faster reaction rate compared to its unstapled counterpart. mdpi.comnih.govsemanticscholar.orgresearchgate.net The high catalytic activity was maintained even at lower catalyst loadings and temperatures. mdpi.comnih.govsemanticscholar.orgresearchgate.net The proposed mechanism suggests that the rigid helical conformation induced by stapling facilitates the reaction by positioning the reactive iminium ion inside the helical structure, accelerating the attack of the nucleophile. mdpi.comsemanticscholar.org

Precursor for Synthetic Analogs of Cyclic Peptides (e.g., cyclo-L-glycyl-L-2-allylproline)

This compound derivatives can serve as precursors for the synthesis of cyclic peptide analogs. One notable example is cyclo-L-glycyl-L-2-allylproline, also known as NNZ-2591. wikipedia.orgdrugbank.com This compound is a synthetic analog of cyclic glycine-proline (cGP). wikipedia.orgdrugbank.com The synthesis of cyclic G-2-Allyl Proline and its analogues has been reported. google.comgoogle.com Cyclic dipeptides, or diketopiperazines, especially those containing proline, are recognized as scaffolds with diverse biological and structural properties. mdpi.com Cyclo-l-glycyl-l-2-allylproline is an example of a proline-based cyclic dipeptide analog. mdpi.com

Chemical Modifications for Enhanced Stability and Bioavailability

Chemical modifications of peptides are crucial for improving their pharmacokinetic properties, including stability against enzymatic degradation and enhanced bioavailability. This compound, with its reactive allyl side chain, serves as a valuable building block for such modifications.

One significant application involves the use of this compound in cyclization strategies, particularly hydrocarbon stapling. Hydrocarbon stapling is a technique where a covalent cross-link is introduced between amino acid side chains within a peptide sequence, often via ring-closing metathesis of olefin-tethered residues. This stapling rigidifies the peptide's conformation, which can increase its resistance to proteolytic cleavage and improve its ability to penetrate cell membranes, thereby enhancing stability and potentially bioavailability alliedacademies.orgnih.govmdpi.com.

Research has explored the incorporation of (R)-α-allyl-proline as a cross-linking motif in helical peptide sequences for hydrocarbon stapling at i, i+3 positions. While ring-closing metathesis of a heptapeptide (B1575542) containing (R)-α-allyl-proline at position i and an olefin-tethered serine at position i+3 proceeded with high yield, it showed no significant E/Z-selectivity in the resulting olefin geometry (E/Z = 1.1:1.0) nih.govmdpi.com. This suggests that the stereochemistry and position of this compound within the sequence can influence the outcome of the stapling reaction and the resulting macrocycle conformation.

The enhanced stability conferred by such modifications is critical for the development of therapeutic peptides, which often suffer from rapid degradation in biological environments alliedacademies.orgmdpi.com. By stabilizing desired secondary structures, like alpha-helices, these modifications can also maintain or enhance the peptide's biological activity nih.govgoogle.com.nagoogle.com.

Contribution to Peptidomimetic Design Strategies for Chemical Scaffolds

This compound contributes to peptidomimetic design by providing a constrained structural element and a reactive handle for the construction of diverse chemical scaffolds that mimic peptide secondary structures or functional motifs. Peptidomimetics are small molecules designed to mimic the biological activity of peptides but with improved properties such as enhanced stability, bioavailability, and target selectivity upc.eduresearchgate.net.

The unique conformational restriction imposed by the pyrrolidine (B122466) ring of proline and its derivatives, including this compound, makes them valuable for developing constrained peptide analogs and secondary structure mimetics nih.govresearchgate.netnih.govspringernature.com. By introducing an allyl group at the 3-position, researchers can further functionalize the proline core, creating building blocks for more complex scaffolds.

One approach involves using 3-substituted prolines, including this compound, as starting materials for the synthesis of conformationally constrained peptide analogs springernature.comacs.org. These constrained structures can help to elucidate the bioactive conformation of peptides and inform the design of small-molecule mimetics upc.eduspringernature.com.

Furthermore, this compound-based precursors have been utilized in diversity-oriented synthesis (DOS) for the generation of three-dimensional fragment collections nih.govamazonaws.com. By exploiting the allyl group for various transformations, such as dihalogenation, epoxidation, aziridination, cyclopropanation, halohydrin formation, and hydroboration-oxidation, researchers can generate a range of functionalized scaffolds from a common allylproline base nih.gov. This approach allows for the creation of diverse molecular shapes and functionalities, which are valuable in drug discovery efforts, particularly in targeting protein-protein interactions nih.govchemrxiv.org.

Studies have demonstrated the application of allyl proline-based precursors in constructing fused and spiro bicyclic compounds through intramolecular cyclization reactions nih.gov. These rigid bicyclic structures can serve as scaffolds that mimic specific peptide turns or loops, providing a stable framework for presenting functional groups in a defined spatial orientation rsc.org.

The use of this compound in the synthesis of chiral triazine-based coupling reagents also highlights its utility in peptide synthesis and the introduction of stereochemistry nih.gov. Esters of N-allylproline have been prepared and used in the synthesis of these reagents, demonstrating their potential in facilitating the enantioselective incorporation of amino acid residues nih.gov.

Role in Chiral Reagent Development and Asymmetric Catalysis

Utilization in the Synthesis of Chiral Triazine-Based Coupling Reagents

Esters of N-allylproline have been successfully employed as components in the synthesis of chiral triazine-based coupling reagents. These reagents are valuable tools in peptide synthesis and other reactions requiring the activation of carboxylic acids. Studies have shown that N-alkylproline esters, including N-allylproline esters, can be prepared and utilized for this purpose. smolecule.comnih.govptfarm.plresearchgate.net

For instance, N-triazinylammonium tetrafluoroborate (B81430) reagents derived from N-methylproline and N-allylproline esters have been synthesized. smolecule.comnih.govptfarm.pl When applied in the coupling of racemic N-protected amino acids with amino components, these chiral triazine reagents can facilitate the enantioselective incorporation of specific amino acid residues. smolecule.comnih.govptfarm.plresearchgate.net Research indicates that the enantiomeric form of the N-alkylproline ester used in the reagent synthesis influences the stereochemical outcome of the coupling reaction, allowing for the preferred formation of either D or L amino acid residues in the resulting peptides. smolecule.comnih.govptfarm.pl

Application in Enantioselective Organic Synthesis Reactions

Allyl-substituted proline derivatives find application in various enantioselective organic synthesis reactions. Their utility stems from their ability to act as chiral auxiliaries or as components of chiral catalytic systems, directing the stereochemical course of a reaction to favor the formation of one enantiomer over the other. Enantioselective synthesis is a fundamental aspect of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its absolute configuration. wikipedia.org

Beyond their use in peptide coupling reagents, allyl-substituted proline derivatives have been incorporated into more complex chiral structures designed for asymmetric catalysis. For example, (R)-α-allyl-proline has been utilized as a cross-linking motif in the design and synthesis of helical N-terminal L-prolyl oligopeptides. nih.govmdpi.com These stapled peptides have demonstrated catalytic activity in asymmetric reactions, such as the Michael addition of 1-methylindole (B147185) to α,β-unsaturated aldehydes, showing enhanced catalytic activity compared to their unstapled counterparts. nih.govmdpi.com

Proline and its derivatives are well-established organocatalysts capable of promoting various asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions, often proceeding through enamine or iminium intermediates. wikipedia.orgorganic-chemistry.orglibretexts.org The incorporation of an allyl group can influence the steric and electronic properties of the proline scaffold, potentially leading to improved reactivity and enantioselectivity in these and other catalytic systems.

Development of Organocatalytic Systems Based on Proline Derivatives

The development of organocatalytic systems based on proline derivatives, including those with allyl substitution, is an active area of research aimed at creating efficient and selective catalysts for asymmetric synthesis. Organocatalysis, which utilizes small organic molecules as catalysts, offers advantages such as low toxicity and operational simplicity compared to metal-catalyzed reactions. libretexts.org

Proline's inherent chirality and its ability to activate substrates through different modes (e.g., enamine or iminium formation) make it a versatile scaffold for designing organocatalysts. wikipedia.orglibretexts.org Modifications to the proline structure, such as the introduction of an allyl group, can lead to the development of novel catalysts with tailored reactivity and stereoselectivity. organic-chemistry.org

As highlighted earlier, (R)-α-allyl-proline has been specifically employed in the construction of stapled peptides that function as organocatalysts. nih.govmdpi.com This approach demonstrates how allyl-substituted proline derivatives can be integrated into more complex molecular architectures to create highly ordered and effective catalytic systems. The stabilization of peptide secondary structures through stapling, incorporating allylproline, has been shown to enhance catalytic activity in asymmetric Michael additions. nih.govmdpi.com This exemplifies the potential of allyl-substituted proline derivatives in advancing the field of organocatalysis for asymmetric transformations.

Structural and Conformational Studies of 3 Allylproline Scaffolds

Advanced Spectroscopic Characterization Techniques for Stereochemical Elucidation

Advanced spectroscopic techniques are essential for the elucidation of the stereochemistry and conformation of 3-allylproline derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and analyzing the conformation of these compounds researchgate.netvulcanchem.comgoogle.combham.ac.uk. NMR can provide information about the relative populations of different conformers, such as cis and trans amide isomers in proline-containing peptides, and can identify through-space correlations that help determine the three-dimensional arrangement of atoms researchgate.netgoogle.com. Techniques like 1D NOE enhancement experiments can reveal spatial proximity between protons, aiding in the assignment of relative stereochemistry nih.gov. X-ray crystallography provides definitive solid-state structural information, including the absolute configuration and detailed conformational parameters of crystalline samples researchgate.netnih.govresearchgate.netnih.govnih.gov. This technique has been used to confirm the stereochemical outcome of synthetic reactions and to study the packing arrangements of molecules in the crystal lattice nih.govresearchgate.net. High-resolution mass spectrometry (HRMS) is used to validate the molecular formula and confirm the identity of synthesized this compound derivatives vulcanchem.com.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.